molecular formula C21H23BrNP B13142778 Triphenyl(propylamino)phosphonium bromide

Triphenyl(propylamino)phosphonium bromide

Cat. No.: B13142778
M. Wt: 400.3 g/mol
InChI Key: ORTYHZWMQKFBJP-UHFFFAOYSA-M
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Description

Triphenyl(propylamino)phosphonium bromide is an organophosphorus compound with the molecular formula C21H22BrP. It is a quaternary phosphonium salt, characterized by the presence of a triphenylphosphine group bonded to a propylamino chain, with bromide as the counterion. This compound is known for its applications in organic synthesis, particularly in the formation of ylides and as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triphenyl(propylamino)phosphonium bromide typically involves the reaction of triphenylphosphine with a propylamine derivative in the presence of a brominating agent. One common method includes the reaction of triphenylphosphine with 1,3-dibromopropane, followed by the addition of propylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or methanol .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Triphenyl(propylamino)phosphonium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .

Mechanism of Action

The mechanism of action of triphenyl(propylamino)phosphonium bromide involves the formation of ylides, which are intermediates in the Wittig reaction. The compound reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism. The triphenylphosphine group acts as a nucleophile, attacking the carbonyl carbon, while the propylamino chain stabilizes the intermediate .

Comparison with Similar Compounds

Uniqueness: Triphenyl(propylamino)phosphonium bromide is unique due to its propylamino chain, which imparts different reactivity and stability compared to its analogs. This makes it particularly useful in specific catalytic applications and in the formation of ylides for the Wittig reaction .

Properties

Molecular Formula

C21H23BrNP

Molecular Weight

400.3 g/mol

IUPAC Name

triphenyl(propylamino)phosphanium;bromide

InChI

InChI=1S/C21H23NP.BrH/c1-2-18-22-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17,22H,2,18H2,1H3;1H/q+1;/p-1

InChI Key

ORTYHZWMQKFBJP-UHFFFAOYSA-M

Canonical SMILES

CCCN[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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